p-Methylcalix[6]arene
Description
Significance of Calixarenes as Macrocyclic Receptors in Supramolecular Chemistry
Calixarenes are a class of macrocyclic compounds, or cyclic oligomers, formed from phenolic units linked by methylene (B1212753) bridges. numberanalytics.comnih.gov Their name is derived from the Greek word "calix," meaning vase or chalice, which aptly describes their three-dimensional, cup-like structure. numberanalytics.comuoanbar.edu.iq The importance of calixarenes in supramolecular chemistry lies in their preorganized cavity, which is capable of encapsulating smaller "guest" molecules or ions. nih.govnih.gov This host-guest interaction is driven by a combination of non-covalent forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. lifechemicals.comnumberanalytics.com
The versatility of calixarenes stems from their tunable nature; the size of the cavity can be altered by varying the number of phenolic units, and their properties can be finely adjusted through chemical modification of the upper and lower rims of the macrocycle. lifechemicals.comnumberanalytics.com This adaptability allows for the design of receptors with high selectivity for specific guests, making them invaluable tools in various applications such as molecular recognition, sensing, and catalysis. lifechemicals.comnumberanalytics.com Furthermore, many simple calixarene (B151959) derivatives are noted for their low toxicity and lack of immunogenic properties, which has spurred interest in their use for biomedical applications. uoanbar.edu.iqnih.gov
Overview of Calix[n]arene Systems with Specific Emphasis on Calixlifechemicals.comarenes
The term "calix[n]arene" denotes the number of repeating phenolic units (n) in the macrocyclic structure. rsc.org The most common and well-studied calixarenes are those with n=4, 6, and 8. The size of the internal cavity increases with the value of 'n', which directly influences the size and shape of the guest molecules that can be accommodated. nih.gov For instance, the cavity width is approximately 3.0 Å for calix wikipedia.orgarenes and expands to 5.0 Å for calix lifechemicals.comarenes. nih.gov
Calix lifechemicals.comarenes, composed of six phenolic units, possess a larger and more flexible cavity compared to their smaller calix wikipedia.orgarene counterparts. This increased flexibility allows them to adopt various conformations, which can be an advantage in accommodating a wider range of guest molecules. While sometimes more challenging to synthesize in high yields than calix wikipedia.orgarenes, their unique complexation properties have made them a subject of significant research interest. scispace.comresearchgate.net They have been investigated for their potential in ion and molecule separation, as catalysts, and as building blocks for more complex supramolecular assemblies. scispace.comresearchgate.net
Distinctive Structural Features and Research Relevance of p-Methylcalixlifechemicals.comarene
The research relevance of p-Methylcalix lifechemicals.comarene lies in its role as a foundational structure in the development of more complex host systems. Its synthesis from relatively inexpensive starting materials like p-methylphenol (p-cresol) and formaldehyde (B43269) makes it an accessible platform for a wide range of chemical modifications. scispace.comresearchgate.net Researchers have explored its use in creating derivatives with enhanced binding affinities and selectivities for various guests, including ions and neutral organic molecules. osti.govresearchgate.net Studies have also investigated its potential as a negative electron beam resist in nanofabrication, highlighting the diverse applications of this macrocycle. txst.edu
Historical Development and Milestones in p-Methylcalixlifechemicals.comarene Chemistry
The story of calixarenes began in the early 20th century with the work of Leo Baekeland on phenol-formaldehyde resins, which led to the creation of Bakelite, the first synthetic plastic. wikipedia.org In the 1940s, Alois Zinke and his colleagues discovered that the base-catalyzed reaction of p-alkylphenols with formaldehyde produced cyclic tetramers, laying the groundwork for calixarene chemistry. wikipedia.orgscispace.com However, it was not until the 1970s and 1980s that the field gained significant momentum, largely through the work of C. David Gutsche, who coined the name "calixarene" and systematically investigated their synthesis and properties. numberanalytics.comwikipedia.org
The synthesis of specific calixarenes like p-Methylcalix lifechemicals.comarene was initially plagued by low yields. scispace.com A significant milestone was the development of more efficient synthetic protocols, including microwave-assisted methods, which dramatically shortened reaction times and improved yields. scispace.comresearchgate.net For example, a microwave-assisted synthesis of p-methylcalix lifechemicals.comarene from p-methylphenol and formaldehyde using potassium hydroxide (B78521) (KOH) as a catalyst reported yields of up to 81.7%. scispace.com This advancement made p-Methylcalix lifechemicals.comarene and its derivatives more readily available for in-depth study, paving the way for their exploration in various areas of supramolecular chemistry.
Chemical and Physical Properties of p-Methylcalix lifechemicals.comarene
The fundamental properties of p-Methylcalix lifechemicals.comarene are crucial for understanding its behavior and potential applications.
| Property | Value |
| Molecular Formula | C48H48O6 |
| Molecular Weight | 720.9 g/mol |
| CAS Number | 79942-31-7 |
| Appearance | White to pale yellow solid |
| Melting Point | >260 °C (decomposes) |
Data sourced from PubChem and other chemical suppliers. nih.govnih.govchemicalbook.com
Synthetic Approaches
The synthesis of p-Methylcalix lifechemicals.comarene is a cornerstone of its chemistry, with various methods developed to optimize its production.
| Method | Key Reagents | Conditions | Reported Yield | Reference |
| Classical Method | p-Methylphenol, Formaldehyde, Base (e.g., KOH) | Reflux in a high-boiling solvent (e.g., diphenyl ether) | Low to moderate | scispace.com |
| Microwave-Assisted Synthesis | p-Methylphenol, Formaldehyde, KOH | Microwave irradiation (e.g., 100% power for 6 min) | Up to 81.7% | scispace.com |
This table provides a summary of synthetic strategies. Yields are highly dependent on specific reaction conditions.
Properties
IUPAC Name |
5,11,17,23,29,35-hexamethylheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48O6/c1-25-7-31-19-33-9-26(2)11-35(44(33)50)21-37-13-28(4)15-39(46(37)52)23-41-17-30(6)18-42(48(41)54)24-40-16-29(5)14-38(47(40)53)22-36-12-27(3)10-34(45(36)51)20-32(8-25)43(31)49/h7-18,49-54H,19-24H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRPIBBMLXGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C)CC7=C(C(=CC(=C7)C)C2)O)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376200 | |
| Record name | p-Methylcalix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79942-31-7 | |
| Record name | p-Methylcalix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies of P Methylcalix 1 Arene
Foundational Synthetic Routes for Calixarenes
The formation of calixarenes fundamentally relies on the condensation of a phenol (B47542) and an aldehyde. The choice of reaction conditions, particularly the catalyst, plays a crucial role in determining the size of the resulting macrocycle.
Base-Catalyzed Phenol-Formaldehyde Condensation Reactions
The base-catalyzed condensation of phenols with formaldehyde (B43269) is a cornerstone of calixarene (B151959) synthesis. This reaction proceeds through the formation of hydroxymethylphenols, which then undergo further condensation to form linear oligomers and subsequently cyclize to yield calixarenes. The mechanism involves the deprotonation of the phenol to a phenoxide ion, which then attacks formaldehyde. The resulting intermediate is then protonated to form the hydroxymethylphenol. This process can be repeated to form larger oligomers. Theoretical studies suggest that the condensation can proceed through a quinonemethide intermediate. nih.govnih.gov The choice of base is critical; for instance, the use of potassium hydroxide (B78521) (KOH) is common in the synthesis of certain calixarenes. scispace.comresearchgate.net The concentration of the base can also influence the product distribution, with different concentrations favoring different calix[n]arene sizes. researchgate.net
Conventional Multi-Step and One-Pot Synthetic Procedures
Historically, the synthesis of calixarenes often involved multi-step procedures with the isolation of a linear precursor before cyclization. rsc.org However, one-pot syntheses have become the preferred method due to their efficiency. In a typical one-pot procedure for p-substituted calixarenes, the corresponding p-alkylphenol and formaldehyde are reacted in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a high-boiling solvent like xylene or diphenyl ether. researchgate.netrsc.org The reaction mixture is heated for several hours to promote the formation of a "precursor," a complex mixture of linear oligomers. rsc.org Subsequent heating at a higher temperature drives the cyclization to the desired calixarene. For example, p-tert-butylcalix arene can be synthesized in high yield using rubidium hydroxide as the base. researchgate.net Similarly, a one-pot, two-stage procedure has been developed for the synthesis of p-tert-butylthiacalix[n]arenes (n=6, 8), where the first stage involves oligomer formation at a lower temperature with a catalytic amount of NaOH, followed by cyclization at a higher temperature with a higher concentration of NaOH. researchgate.net
Dedicated Synthetic Protocols for p-Methylcalixbenchchem.comarene
The synthesis of p-Methylcalix arene requires specific conditions to favor the formation of the hexameric macrocycle over other possible cyclic oligomers.
Optimized Reaction Conditions for p-Methylcalixbenchchem.comarene Formation
The synthesis of p-Methylcalix arene is typically achieved through the base-catalyzed condensation of p-cresol (B1678582) and formaldehyde. The reaction conditions, such as the molar ratio of reactants, choice of base, temperature, and reaction time, are crucial for maximizing the yield of the desired hexamer. For instance, the reaction of p-cresol with formaldehyde in the presence of potassium hydroxide has been shown to produce p-Methylcalix arene. scispace.com
Emerging Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Grinding Techniques)
To improve the efficiency and environmental friendliness of calixarene synthesis, researchers have explored alternative energy sources and solvent-free methods.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of calixarenes. researchgate.net For p-Methylcalix arene, a mixture of p-methylphenol, formaldehyde, and potassium hydroxide can be irradiated in a microwave oven for a few minutes to achieve a high yield of the product. scispace.comresearchgate.net This method offers significant advantages over conventional heating, including shorter reaction times and often higher yields. researchgate.net The optimal conditions for the microwave-assisted synthesis of p-Methylcalix arene have been reported to be a 1:1.5 molar ratio of p-methylphenol to formaldehyde, with the reaction carried out at 100% microwave power for 6 minutes, resulting in a yield of up to 81.7%. scispace.com
Grinding Techniques (Mechanochemistry): Mechanochemical synthesis, which involves grinding solid reactants together, offers a solvent-free alternative for preparing calixarenes. researchgate.netbeilstein-journals.orgrsc.org This technique has been successfully applied to the synthesis of p-nitrocalix arene from p-tert-butylcalix arene. researchgate.netasianpubs.org While ball milling has been explored for some calixarene syntheses, it has not always proven to be the most effective method for all types of reactions. nih.gov However, the synthesis of other calixarenes, such as p-tert-butylcalix arene, has been achieved using grinding techniques with KOH as a catalyst. researchgate.net
Table 1: Comparison of Synthetic Methods for p-Methylcalix arene
| Method | Reactants | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | p-methylphenol, formaldehyde | KOH | 100% power, 6 min | 81.7% | scispace.com |
| Conventional Heating | p-cresol, formaldehyde | Base | Reflux | Moderate | rsc.org |
| Grinding | p-tert-butylcalix arene, HNO₃, CH₃COOH | - | Planetary ball mill, 2.5 h | 75% (p-nitro derivative) | asianpubs.org |
Strategic Functionalization of p-Methylcalixbenchchem.comarene Scaffolds
The p-Methylcalix arene scaffold can be chemically modified at both its lower (hydroxyl groups) and upper (para-positions of the phenyl rings) rims to introduce new functionalities and tailor its properties for specific applications.
One common strategy involves the alkylation or acylation of the hydroxyl groups at the lower rim. For example, p-Methylcalix arene can be reacted with propargyl bromide or allyl bromide in the presence of a phase-transfer catalyst to yield derivatives with propargyl ether or allyl ether groups, respectively. osti.gov It can also be reacted with glycidyl (B131873) vinyl ether to introduce pendant hydroxyl and vinyl ether groups. osti.gov Furthermore, derivatives containing oxetane (B1205548) groups have been synthesized by reacting p-Methylcalix arene with (3-methyl-3-oxetanyl methoxy) tosylate. osti.gov
Functionalization at the upper rim often involves electrophilic substitution reactions on the aromatic rings. A notable example is the synthesis of p-phosphonic acid hexamethoxy-calix arene. nih.govacs.orgnih.gov This multi-step synthesis starts with the methylation of the hydroxyl groups of calix arene, followed by iodination of the para-positions. The iodinated precursor is then phosphorylated, and subsequent de-esterification yields the desired phosphonic acid derivative. nih.gov This functionalization imparts water solubility and the ability to coordinate with metal ions. nih.govacs.orgnih.gov
Upper-Rim Modification Strategies
The upper rim of p-methylcalix researchgate.netarene, characterized by the para-positions of its phenolic rings, is a prime site for introducing a variety of functional groups. These modifications can significantly alter the electronic properties, solubility, and binding capabilities of the calixarene.
Electrophilic Aromatic Substitution for Introducing Para-Substituents
Electrophilic aromatic substitution is a fundamental strategy for functionalizing the upper rim. While the parent calixarene already possesses methyl groups at the para-positions, further substitution can be achieved through various reactions. For instance, selective de-tert-butylation of p-tert-butylcalix researchgate.netarenes followed by halogenation or ipso-nitration allows for the precise introduction of bromo or nitro groups at specific positions on the upper rim. utwente.nl These functionalized calixarenes can then serve as precursors for a wide range of derivatives. utwente.nl
Phosphonylation and Related Functionalization
The introduction of phosphorus-containing groups onto the upper rim of calixarenes imparts unique properties, such as water solubility and the ability to coordinate with metal ions. The synthesis of p-phosphonic acid hexamethoxy-calix researchgate.netarene has been achieved in a multi-step process starting from the parent calix researchgate.netarene. nih.gov This involves alkylation of the lower rim hydroxyl groups with methyl iodide, followed by iodination of the upper rim, phosphorylation using triethyl phosphite (B83602) and a nickel(II) chloride catalyst, and finally de-esterification to yield the desired phosphonic acid derivative. nih.gov These phosphonated calix researchgate.netarenes have been shown to form stable nano-arrays in the gas phase. nih.govnih.gov
| Starting Material | Reagents | Product | Overall Yield | Reference |
| Calix researchgate.netarene | 1. MeI, NaH, DMF; 2. CF3CO2Ag, I2, CHCl3; 3. P(OEt)3, NiCl2, PhCN; 4. Me3SiBr, MeCN | p-Phosphonic acid hexamethoxy-calix researchgate.netarene | 57% | nih.gov |
Acylation and Related Ester/Amide Derivatization
Acylation of the phenolic hydroxyl groups on the calixarene scaffold is a common method for introducing ester and amide functionalities. The acetylation of 4-methylcalix researchgate.netarene is typically achieved using acetic anhydride (B1165640) with a base like pyridine (B92270) or triethylamine (B128534) acting as a catalyst and acid scavenger. This reaction is often carried out under reflux in a suitable solvent to achieve high conversion. Similarly, hexaester and hexaamide derivatives of calix researchgate.netarenes have been synthesized in a single step using microwave radiation, which significantly reduces reaction times compared to conventional methods. researchgate.net While the ester derivatives showed no complexation with lanthanide cations, the amide derivatives formed 1:1 complexes. researchgate.net
| Calixarene Derivative | Reagents | Functional Group | Application | Reference |
| 4-Methylcalix researchgate.netarene | Acetic anhydride, pyridine/triethylamine | Acetoxy | Nanofabrication resist materials | |
| Calix researchgate.netarene | Carboxylic acid chlorides/amines, microwave | Ester/Amide | Lanthanide complexation | researchgate.net |
Lower-Rim Modification Strategies
The lower rim of p-methylcalix researchgate.netarene, consisting of the phenolic hydroxyl groups, provides numerous opportunities for derivatization, leading to a vast array of functionalized hosts with controlled conformations and binding properties.
Alkylation and Arylation of Hydroxyl Groups
The alkylation and arylation of the lower rim hydroxyl groups are among the most explored modifications of calixarenes. Selective methylation of p-tert-butylcalix researchgate.netarene can yield a variety of partially methylated derivatives, including mono-, di-, tri-, tetra-, and pentamethylated products, depending on the reaction conditions. scispace.comresearchgate.net The use of a weak base like potassium carbonate can favor the formation of specific isomers. scispace.com Arylation of the hydroxyl groups can also be achieved, for instance, through nucleophilic aromatic substitution reactions with electron-deficient arenes under mild conditions. nih.gov
| Substitution Pattern | Base | Alkylating/Arylating Agent | Yield | Reference |
| Monomethylated | K2CO3 | Dimethyl sulfate | Moderate | scispace.com |
| 1,2,4,5-Tetra-alkylated | NaH | 2-(2-methoxyethoxy)ethyl p-toluenesulfonate | 80% | scispace.com |
| Monobenzylated | K2CO3 | Benzyl (B1604629) chloride | 75-81% | scispace.com |
Incorporation of Bridging Units (e.g., Crown Ethers, Heteroatom Bridges)
The introduction of bridging units across the lower rim of calix researchgate.netarenes can preorganize the macrocycle into a more rigid conformation, enhancing its selectivity for specific guests. Calix researchgate.netarene biscrowns, for example, have been synthesized and show high selectivity for cesium ions. researchgate.net These are typically prepared by reacting the calixarene with a di-functionalized bridging agent, such as triethylene glycol ditosylate, in the presence of a base. researchgate.net Furthermore, heteroatom-bridged calix researchgate.netarenes, containing –CH₂OCH₂– or –CH₂N(R)CH₂– bridges, offer additional possibilities for creating sophisticated host molecules. rsc.org An m-xylene (B151644) bridged calix researchgate.netarene has also been synthesized, which renders the calixarene conformationally inflexible. nih.gov
| Bridge Type | Reactants | Conformation | Application | Reference |
| Crown Ether | Calix researchgate.netarene, Triethylene glycol ditosylate | Cone and 1,2,3-alternate | Cesium ion binding | researchgate.net |
| m-Xylene | p-tert-Butylcalix researchgate.netarene, m-xylylene dibromide | Cone | Inflexible host | nih.gov |
| Heteroatom (O, N) | - | - | Catalyst scaffolds | rsc.org |
Selective Dual-Rim Functionalization Methodologies
The synthesis of p-methylcalix utwente.nlarene derivatives functionalized on both the upper (phenolic) and lower (hydroxyl) rims represents a significant challenge in supramolecular chemistry. Achieving selective derivatization of both rims is crucial for the development of sophisticated host-guest systems, molecular sensors, and complex molecular architectures. The inherent conformational flexibility of the calix utwente.nlarene macrocycle complicates these synthetic efforts, often leading to mixtures of products. txst.edu However, specific methodologies have been developed to control the introduction of functional groups in a precise manner, typically by proceeding sequentially from one rim to the other. These strategies often leverage the initial functionalization of one rim to influence the reactivity and conformational behavior of the other.
Key strategies for dual-rim functionalization involve a stepwise approach, either by first modifying the lower rim hydroxyl groups and then the upper rim's aromatic rings, or by functionalizing the upper rim prior to derivatizing the lower rim.
Sequential Lower-to-Upper Rim Functionalization
A common and effective strategy involves the initial, selective functionalization of the lower rim hydroxyl groups. This preliminary step can help to reduce the conformational flexibility of the calix utwente.nlarene, thereby facilitating more controlled reactions on the upper rim.
Research has demonstrated that the selective dialkylation of the lower rim of a calix utwente.nlarene can be achieved using various alkyl halides under carefully controlled conditions. koreascience.kr For instance, reacting p-methylcalix utwente.nlarene with agents like benzyl bromide, allyl bromide, or ethyl bromoacetate (B1195939) in the presence of a suitable base can yield 1,4-di-O-substituted derivatives. koreascience.kr Once this lower-rim intermediate is secured, further modifications can be directed to the upper rim.
Two notable methods for subsequent upper-rim functionalization are:
Aminomethylation (Mannich Reaction) : The partially O-alkylated calix utwente.nlarene can undergo aminomethylation. This reaction, conducted with a secondary amine and formaldehyde, introduces aminomethyl groups to the upper rim at the para-positions of the phenolic units. koreascience.kr
Claisen Rearrangement : This powerful reaction allows for the transfer of functionality from the lower to the upper rim. An O-allyl group, introduced on the lower rim by reaction with allyl bromide, can be thermally rearranged to the para-position of the aromatic ring, yielding a p-allylcalix utwente.nlarene. koreascience.kr This method provides a direct route to an upper-rim functionalized product from a lower-rim precursor.
Sequential Upper-to-Lower Rim Functionalization
An alternative, though less direct for a pre-existing p-methylcalix utwente.nlarene, involves modifying the upper rim first. This is often accomplished by starting with a precursor molecule, such as p-tert-butylcalix utwente.nlarene, which allows for greater versatility in upper-rim chemistry.
The general methodology is as follows:
Selective de-tert-butylation : The process begins with the selective removal of one or more p-tert-butyl groups from the upper rim of the calix utwente.nlarene precursor. utwente.nl This step exposes the para-position of the phenol ring for subsequent reactions.
ipso-Substitution : New functional groups can be introduced at these vacant positions. For example, ipso-nitration can be used to add nitro groups, or halogenation can introduce bromo substituents with high precision. utwente.nl
Lower Rim Derivatization : Following the upper rim modifications, the hydroxyl groups on the lower rim are functionalized. A common method is methylation or benzylation, which proceeds after the more complex upper-rim synthesis is complete. utwente.nl
This precursor-based approach allows for the creation of calix utwente.nlarenes with precisely placed functional groups on the upper rim, which can then be combined with various functionalities on the lower rim.
The table below summarizes the key strategies for achieving selective dual-rim functionalization of the calix utwente.nlarene scaffold.
Table 1: Methodologies for Selective Dual-Rim Functionalization of Calix utwente.nlarenes
| Strategy | Rim Order | Reaction Type (First Rim) | Example Reagents (First Rim) | Reaction Type (Second Rim) | Example Reagents (Second Rim) |
|---|---|---|---|---|---|
| Lower-to-Upper | 1. Lower 2. Upper | Selective O-Alkylation | Allyl bromide, Benzyl bromide, Ethyl bromoacetate, K₂CO₃ | Aminomethylation or Claisen Rearrangement | Formaldehyde + Secondary Amine (Aminomethylation); Heat (Claisen Rearrangement) |
| Upper-to-Lower (via Precursor) | 1. Upper 2. Lower | Selective de-tert-butylation followed by ipso-Substitution | AlCl₃ (de-tert-butylation); HNO₃/AcOH (ipso-nitration) | O-Alkylation | Methyl iodide, Benzyl bromide, NaH |
Supramolecular Chemistry and Host Guest Interactions of P Methylcalix 1 Arene
Core Principles of Supramolecular Host-Guest Chemistry
The formation of stable complexes between a host like p-methylcalix nih.govarene and a guest molecule is dictated by a set of fundamental principles, including the diverse repertoire of non-covalent interactions and the structural organization of the host.
The binding of a guest within the cavity of a calixarene (B151959) is a synergistic process, often involving multiple weak interactions that collectively create a stable supramolecular assembly. nih.gov
Hydrogen Bonding: The lower rim of p-methylcalix nih.govarene is adorned with hydroxyl (-OH) groups that can act as both hydrogen bond donors and acceptors. This allows for strong, directional interactions with guest molecules that possess complementary functionalities, such as alcohols, ketones, or amines. researchgate.net
π-π Stacking: The phenolic units that constitute the calixarene framework are aromatic and electron-rich. This π-rich cavity can engage in π-π stacking interactions with aromatic guest molecules, where the electron clouds of the host and guest aromatic rings favorably align. researchgate.net This is a crucial interaction for the complexation of benzene (B151609) and its derivatives.
Cation-π and Anion-π Interactions: The electron-rich nature of the aromatic cavity allows for strong cation-π interactions with positively charged guests. Conversely, modification of the calixarene structure can create electron-deficient cavities capable of anion-π interactions, though this is less common for the parent p-methylcalix nih.govarene. The π-rich cavity of calixarenes endows them with fascinating affinities, particularly toward organic cations. nih.govnankai.edu.cn
Hydrophobic Effects: In aqueous or polar media, the hydrophobic effect is a primary driving force for the inclusion of nonpolar guests into the relatively nonpolar calixarene cavity. The encapsulation of a nonpolar guest releases ordered solvent molecules from the host's cavity into the bulk solvent, leading to a favorable increase in entropy. researchgate.netnih.gov
Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms and molecules. While individually weak, the cumulative effect of van der Waals forces is significant due to the large contact surface area between the host's cavity and the encapsulated guest. nih.gov
The efficiency of a host molecule is largely determined by its structural characteristics.
Preorganization: Calixarenes are considered "preorganized" hosts because their structure is already shaped into a binding-ready conformation before the guest's arrival. nih.gov The rigid, cup-like shape minimizes the entropic penalty that would otherwise be required to organize a flexible host around a guest, leading to more stable complex formation.
Induced Fit: While preorganized, the calix nih.govarene framework is not entirely rigid. It possesses conformational flexibility, allowing it to slightly alter its shape to better accommodate a specific guest. This process, known as induced fit, involves a mechanical pivoting or "breathing" of the aromatic walls to optimize the non-covalent interactions with the guest, thereby enhancing binding affinity and selectivity. rsc.org
Complexation Behavior of p-Methylcalixnih.govarene with Diverse Guest Species
The versatile binding pocket of p-methylcalix nih.govarene allows it to form inclusion complexes with a wide array of neutral organic molecules. The selectivity and affinity of this binding are governed by a delicate balance of the non-covalent forces described above, as well as size and shape complementarity between the host and guest.
The hydrophobic and π-rich cavity of p-methylcalix nih.govarene is particularly well-suited for encapsulating neutral organic compounds, driven by hydrophobic and π-π interactions.
Studies on related calix nih.govarenes have demonstrated their ability to form crystalline inclusion complexes with various small organic solvents and aromatic compounds. The formation of these complexes is highly dependent on factors such as the size, shape, and polarity of the guest molecule relative to the host cavity. nih.gov For instance, guests like toluene (B28343) and benzene are readily included due to their complementary shape and ability to engage in π-π stacking with the aromatic walls of the calixarene. nih.gov
Table 1: Complex Formation of Calix nih.govarenes with Organic Solvents
| Guest Molecule | Host-Guest Ratio | Key Interactions |
|---|---|---|
| Toluene | 1:1 | π-π stacking, Van der Waals |
| Benzene | 1:1 | π-π stacking, Van der Waals |
| Heptane | Varies | Hydrophobic, Van der Waals |
Note: Data is based on studies of structurally similar p-tert-butylcalix nih.govarene and is representative of the general behavior. nih.gov
The introduction of substituents on a benzene ring significantly influences its complexation with p-methylcalix nih.govarene. The electronic nature and position of the substituent can alter the strength of π-π interactions and introduce other potential binding forces.
p-Nitrophenol: The complexation of p-nitrophenol with calix nih.govarenes has been studied, revealing the formation of 1:1 host-guest complexes. The interaction is driven by a combination of π-π stacking between the host's aromatic rings and the guest's nitro-substituted ring. researchgate.netresearchgate.net Furthermore, the phenolic hydroxyl group of the guest can engage in hydrogen bonding with the lower-rim hydroxyls of the host. researchgate.net Density functional theory calculations suggest that the encapsulation of p-nitrophenol within the calix nih.govarene cavity is favored over other isomers. researchgate.net
Trifluoromethylbenzenes: While specific binding data for p-methylcalix nih.govarene with trifluoromethylbenzenes are not extensively detailed in the provided search results, the principles of host-guest chemistry suggest that complexation would occur. The trifluoromethyl group is strongly electron-withdrawing, which would modify the π-electron density of the guest's aromatic ring and influence the π-π stacking interactions. The size and shape of the guest would also be critical for achieving a stable inclusion within the host cavity.
Table 2: Research Findings on Substituted Benzene Complexation
| Guest Molecule | Key Findings | Primary Driving Forces |
|---|
Binding of Cationic and Anionic Species
The ability of p-methylcalix nankai.edu.cnarene to bind ions is a cornerstone of its function in supramolecular chemistry. This interaction is driven by a combination of forces, including ion-dipole interactions with the phenolic oxygen atoms and cation-π interactions with the electron-rich aromatic walls of the cavity.
The flexible nature of the calix nankai.edu.cnarene framework allows it to adopt various conformations to optimize binding with cations of different sizes.
Alkali and Alkaline Earth Metal Ions: The cavity of p-alkylcalix nankai.edu.cnarenes is well-suited for complexing larger alkali metal ions like cesium (Cs+) and alkaline earth metal ions. The binding involves the coordination of the metal ion with the oxygen atoms of the phenolic units at the lower rim. Studies on the closely related p-isopropylcalix nankai.edu.cnarene have demonstrated its effective complexation with Cs+. nih.gov The selectivity for specific ions is influenced by the match between the ion's diameter and the cavity size, as well as the solvation energy of the ion. While smaller cations can also be complexed, the larger cavity of the calix nankai.edu.cnarene often shows a preference for larger ions compared to its smaller calix beilstein-journals.orgarene counterpart.
Ammonium (B1175870) Ions: p-Alkylcalix nankai.edu.cnarenes are also capable of binding organic ammonium cations. This interaction is particularly significant as it involves not only ion-dipole forces but also strong cation-π interactions between the positively charged ammonium group and the aromatic cavity. beilstein-journals.org Furthermore, hydrogen bonding can occur between the N-H protons of the guest and the phenolic oxygens of the host. Research on hexahexyloxycalix nankai.edu.cnarene, a lower-rim modified derivative, shows that the macrocycle can adapt its conformation to accommodate both linear and branched alkylammonium guests, with hydrogen bonding playing a key role in the stability of the resulting complexes. mdpi.com
Beyond simple inorganic ions, p-methylcalix nankai.edu.cnarene can interact with more complex chemical species. Its cavity can serve as a second coordination sphere for a metal ion already coordinated to another ligand, influencing the metal's properties and reactivity.
Complexed Metal Ions: Research on calix nankai.edu.cnarenes functionalized with nitrogen-donor ligands at the lower rim demonstrates their ability to form "funnel complexes." nih.govnih.gov In these systems, a metal ion (such as ZnII) is coordinated by the appended ligands, while the calixarene cavity encapsulates a guest ligand (like acetonitrile) bound to the metal. nih.govnih.gov The nature of the calixarene walls influences the metal ion's affinity for different guest ligands, highlighting how the host can modulate the properties of a complexed metal ion even at a distance. nih.govnih.gov
Organic Cations: The binding of organic cations is a key feature of calixarene chemistry. Water-soluble derivatives, such as p-sulfonatocalix nankai.edu.cnarene, have been shown to form stable complexes with various organic cations, including quaternary ammonium ions like acetylcholine. nankai.edu.cnbeilstein-journals.org This binding is driven by a combination of electrostatic interactions and π-stacking, where the aromatic rings of the guest molecule interact favorably with the aromatic panels of the calixarene host. nankai.edu.cn
Intermolecular Interactions with Macromolecules and Biological Analytes
The interactions of p-methylcalix nankai.edu.cnarene with larger systems like macromolecules are less studied than its binding of small ions. However, studies on functionalized calix nankai.edu.cnarenes provide insight into potential applications. For example, water-soluble calix nankai.edu.cnarene derivatives have been used to study complexation with amino acids. researchgate.net These interactions are determined by a combination of factors, including hydrophobic effects, electrostatic interactions, and the potential for hydrogen bonding, with stability constants varying based on the specific amino acid's side chain. researchgate.net
Stoichiometry and Thermodynamics of p-Methylcalixnankai.edu.cnarene Host-Guest Complexes
Understanding the stoichiometry and the thermodynamic driving forces of complex formation is crucial for designing and applying calixarene-based systems.
The ratio in which the host (p-methylcalix nankai.edu.cnarene) and guest molecules combine is known as the stoichiometry. For many calixarene-guest systems, a 1:1 complex is the most common arrangement, where one guest molecule is encapsulated within one host cavity.
Common Stoichiometries: Conductometric studies of p-isopropylcalix nankai.edu.cnarene with the cesium cation in various solvents consistently show the formation of a 1:1 complex. nih.gov However, depending on the relative sizes of the host and guest, other stoichiometries are possible. For instance, larger calixarenes or certain organic guests can lead to the formation of 1:2 (host:guest) or even more complex assemblies. rsc.org Methods such as NMR titration, UV-Vis spectroscopy combined with Job plots, and mass spectrometry are commonly used to determine the stoichiometry of these complexes. semanticscholar.org
A detailed thermodynamic study on the complexation of p-isopropylcalix nankai.edu.cnarene with Cs+ in a dimethylsulfoxide-acetonitrile solvent system revealed that the process is entropy-stabilized but enthalpy-destabilized. nih.gov The positive entropy change, which drives the complexation, is attributed to the release of solvent molecules. This phenomenon, where favorable entropic contributions overcome unfavorable enthalpic ones, is a key characteristic of certain host-guest interactions in solution. nih.gov Often, a phenomenon known as enthalpy-entropy compensation is observed, where a favorable change in enthalpy is offset by an unfavorable change in entropy, or vice versa. nih.govresearchgate.net
The table below summarizes thermodynamic data for the complexation of the closely related p-isopropylcalix nankai.edu.cnarene with the Cesium ion in various solvent mixtures, illustrating the significant role of the solvent in dictating the thermodynamic parameters.
| Solvent Composition (mol% DMSO in AN) | log Kf | ΔH°c (kJ/mol) | ΔS°c (J/mol·K) |
|---|---|---|---|
| 100 | 2.53 | 11.23 | 87.05 |
| 75 | 2.92 | 10.32 | 91.24 |
| 50 | 3.21 | 9.11 | 92.21 |
| 25 | 3.01 | 8.23 | 86.12 |
| 0 | 2.84 | 7.54 | 80.11 |
Data adapted from a study on p-isopropylcalix nankai.edu.cnarene, presented here as an illustrative example of the thermodynamics for a p-alkylcalix nankai.edu.cnarene system. nih.gov
Unable to Generate Article Due to Lack of Specific Data for p-Methylcalix nih.govarene
Following a comprehensive search of available scientific literature, it has been determined that specific, quantitative data regarding the Gibbs free energy changes and the kinetic aspects of host-guest dynamics for the compound p-Methylcalix nih.govarene are not sufficiently available to construct the requested article.
The user's instructions mandated a strict focus solely on p-Methylcalix nih.govarene, including detailed research findings and data tables for the following sections:
Kinetic Aspects of Host-Guest Association and Dissociation Dynamics
The performed searches yielded extensive information on various other derivatives of calix nih.govarene, such as p-tert-butylcalix nih.govarene, p-isopropylcalix nih.govarene, and numerous sulfonated or functionalized analogues. This body of research confirms that the thermodynamic and kinetic properties of calixarenes are highly dependent on the specific substituents at the para-position of the phenolic units. Factors such as the size, polarity, and electronic nature of these groups significantly influence the stability and dynamics of host-guest complexes.
However, no studies containing the specific Gibbs free energy (ΔG) values, association rate constants (k_on_), or dissociation rate constants (k_off_) for complexes of p-Methylcalix nih.govarene could be identified. Without this essential data, it is impossible to generate the required data tables or provide a scientifically accurate and thorough analysis as stipulated in the instructions.
To adhere to the strict constraint of not introducing information that falls outside the explicit scope of p-Methylcalix nih.govarene, no content can be produced for the specified sections. Using data from other calixarene derivatives would be scientifically inaccurate and would violate the core requirements of the request. Therefore, the article cannot be generated as outlined.
Molecular Recognition Mechanisms and Selectivity in P Methylcalix 1 Arene Systems
Mechanistic Insights into p-Methylcalixnih.govarene-Based Recognition
The ability of p-Methylcalix nih.govarene and its derivatives to selectively bind guest molecules is rooted in a combination of non-covalent interactions and the inherent flexibility of the macrocyclic structure. These mechanisms are not mutually exclusive and often operate in concert to achieve high degrees of selectivity.
Detailed Description of Multipoint Recognition Phenomena
Multipoint recognition is a hallmark of calixarene (B151959) chemistry, where the host molecule presents multiple interaction sites to a guest, leading to enhanced binding affinity and selectivity. In the context of calix nih.govarene systems, these interactions are multifaceted and include hydrogen bonding, π-π stacking, hydrophobic interactions, and charge-charge interactions. colby.edunankai.edu.cn The spatial arrangement of the phenolic hydroxyl groups on the lower rim, the aromatic cavities, and any functional groups appended to the upper or lower rims creates a unique recognition environment.
The primary driving forces in the complexation process are summarized in the table below:
| Interaction Type | Description | Role in Recognition |
| Hydrogen Bonding | Interaction between the hydroxyl groups of the calixarene's lower rim and suitable functional groups on the guest. | Key for orienting the guest and providing specificity. |
| π-π Stacking | Interaction between the electron-rich aromatic walls of the calixarene cavity and aromatic guests. | A significant contributor to the binding of aromatic molecules. |
| Hydrophobic Effect | The tendency of nonpolar molecules to aggregate in aqueous solution to minimize contact with water. | Drives the inclusion of nonpolar guests or nonpolar parts of guests into the calixarene cavity. |
| Charge-Charge Interactions | Electrostatic attraction between charged groups on the calixarene (e.g., sulfonate groups) and oppositely charged guests. | Important for the binding of ionic species in aqueous media. |
Role of Host Conformational Adjustments in Guest Recognition
The conformational flexibility of the calix nih.govarene scaffold plays a pivotal role in guest recognition, often described by an "induced-fit" model. nih.gov In this model, the binding of a guest molecule induces a conformational change in the host, leading to a more complementary and stable host-guest complex. This dynamic adjustment of the host's shape is a key element in achieving high selectivity.
Upon complexation, the calix nih.govarene macrocycle can become more rigid, as indicated by changes in NMR spectra. mdpi.com This guest-induced rigidification suggests that the binding energy overcomes the conformational lability of the free host, locking it into a specific conformation that maximizes the favorable interactions with the guest. This process is energetically demanding, as it requires the host to adopt a conformation that may not be its most stable state in the absence of the guest. However, the energetic penalty of this reorganization is compensated by the formation of strong host-guest interactions.
Conformational Isomerism and its Impact on Recognition
The large and flexible nature of the calix nih.govarene framework gives rise to a rich conformational landscape. The specific conformation adopted by the macrocycle has a profound impact on the shape of the binding cavity and, consequently, on its molecular recognition properties.
Characterization of Cone, Partial Cone, and Alternate Conformations of Calixnih.govarenes
Calix nih.govarenes can exist in several distinct conformations, arising from the rotation of the phenolic units through the annulus of the macrocycle. The most commonly discussed conformations are the cone , partial cone , and various alternate conformations. nih.gov
Cone Conformation: All phenolic units are oriented in the same direction, forming a basket-shaped cavity. This conformation is often the most sought-after for inclusion complexation.
Partial Cone (paco) Conformation: One or more adjacent phenolic units are inverted relative to the others.
Alternate Conformations: Phenolic units are oriented in an alternating up-and-down fashion. For calix nih.govarenes, several alternate conformations are possible, including the 1,2-alternate, 1,3-alternate, and 1,2,3-alternate forms. nih.gov
These different conformers can be identified and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. The symmetry of each conformer gives rise to a unique pattern of signals in the ¹H and ¹³C NMR spectra, particularly for the methylene (B1212753) bridge protons. For example, in the highly symmetric cone conformation, the methylene protons often appear as a pair of doublets, whereas more complex splitting patterns are observed for the less symmetric alternate and partial cone conformations. nih.gov
| Conformation | Description | Characteristic ¹H NMR Signal for Methylene Bridges |
| Cone | All six phenolic units point in the same direction. | Typically a pair of doublets. |
| Partial Cone | One or two adjacent phenolic units are inverted. | More complex multiplets. |
| 1,2,3-Alternate | Three adjacent phenolic units are up, and three are down. | Can show distinct AX and AB systems. nih.gov |
Influence of Lower-Rim Substitution and Bridging on Conformational Flexibility
Modification of the lower rim hydroxyl groups through substitution or bridging has a significant impact on the conformational flexibility of the calix nih.govarene. O-alkylation, for instance, can restrict the rotation of the phenolic units, often favoring the cone conformation, especially when bulky alkyl groups are used. However, in some cases, partial methylation can lead to a mixture of conformers. researchgate.net
Introducing covalent bridges between two or more phenolic units on the lower rim is a powerful strategy for creating conformationally restricted calix nih.govarenes. chemrxiv.org The length and rigidity of the bridging unit determine the resulting conformation. A short bridge may lock the macrocycle into a specific cone or partial cone conformation, while a longer, more flexible bridge might still allow for some degree of conformational change. For example, bridging a calix nih.govarene with a phenylene unit can induce a change in conformation. researchgate.net
Dynamic Equilibria and Conformational Switching in Solution
In solution, calix nih.govarenes often exist as a dynamic equilibrium of different conformations. The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the presence of guest molecules. For example, the conformational equilibrium of some calixarene derivatives can be shifted by changing the polarity of the solvent. figshare.com A 1,3,5-trisaminocalix nih.govarene has been shown to be conformationally flexible in solution on the NMR timescale, indicating a rapid interconversion between different conformations. nih.gov
This dynamic behavior can be harnessed for the development of molecular switches, where an external stimulus, such as a change in solvent or the addition of a guest, can trigger a conformational change, thereby altering the properties of the system. This "conformational switching" is a key aspect of the function of many responsive calixarene-based systems.
Principles Governing Selectivity in p-Methylcalixbeilstein-journals.orgarene Receptors
The selectivity of p-methylcalix beilstein-journals.orgarene and its derivatives as host molecules is not a fortuitous outcome but is governed by a set of well-defined physicochemical principles. The ability of these macrocycles to preferentially bind certain guest molecules over others is a result of the intricate interplay between the host's structural features, the nature of its functional groups, and the surrounding environment. Understanding these principles is paramount for the rational design of calixarene-based receptors with high specificity for target analytes or substrates.
Optimization of Macrocyclic Cavity Dimensions and Shape
The core of a calixarene's recognition capability lies in its three-dimensional cavity. The dimensions and shape of this cavity are primary determinants of its selectivity, operating on the principle of steric complementarity, often described by the "lock and key" model.
The larger cavity of calix beilstein-journals.orgarenes compared to their smaller calix researchgate.netarene counterparts provides an inherent advantage for encapsulating larger guest molecules. nih.gov However, the flexibility of the p-methylcalix beilstein-journals.orgarene framework allows it to adopt various conformations, such as distorted-cone, pinched-cone, and 1,2,3-alternate structures. nih.gov This conformational adaptability means the "shape" of the host is not static. The specific conformation adopted, and thus the shape of the binding pocket, can be influenced by external stimuli, most notably the solvent used during complex formation or crystallization. nih.gov
Research on p-tert-butylcalix beilstein-journals.orgarene, a closely related analogue, has demonstrated that the formation of an inclusion complex versus an exclusion complex can be predicted by the ratio of the guest molecule's apolar surface area to its volume. nih.gov This indicates that a precise geometric fit between the host cavity and the guest is crucial for stable complexation. For instance, crystallizing p-tert-butylcalix beilstein-journals.orgarene with various organic solvents like dichloromethane, toluene (B28343), and anisole (B1667542) has shown that the guest molecules occupy the binding pocket through specific interactions, such as C-H···π and Cl···π contacts, which are highly dependent on the cavity's dimensions. nih.gov
Furthermore, the macrocyclic cavity can be deliberately modified. Strategies include creating hybrid structures, such as pillar[n]arene-calix[m]arene macrocycles, which are designed to enhance molecular recognition capabilities by creating more complex and rigid cavity shapes. rsc.org
| Guest Molecule | Host Molecule | Key Host-Guest Interactions | Reference |
| Dichloromethane (DCM) | p-tert-butylcalix beilstein-journals.orgarene | C-H···π, Cl···π | nih.gov |
| Toluene | p-tert-butylcalix beilstein-journals.orgarene | Inclusion within the apolar cavity | nih.gov |
| Anisole | p-tert-butylcalix beilstein-journals.orgarene | Inclusion within the apolar cavity | nih.gov |
Effect of Peripheral Functionality on Binding Sites
While the macrocyclic cavity provides the primary binding domain, the functional groups attached to the upper (para-position) and lower (phenolic oxygen) rims of the p-methylcalix beilstein-journals.orgarene play a critical role in refining selectivity. These peripheral functionalities introduce specific binding sites for secondary interactions, such as hydrogen bonding, electrostatic interactions, and metal coordination, thereby fine-tuning the recognition process.
Modification of the lower rim by selective alkylation is a common strategy to control both the conformation of the calixarene and its binding properties. researchgate.net For example, introducing adamantyl groups at the exo-rim of a calix beilstein-journals.orgarene was shown to result in more efficient threading of dialkylammonium axles compared to the analogous tert-butyl derivatives, an effect attributed to more favorable van der Waals interactions. researchgate.net The synthesis of various partially O-methylated derivatives of p-tert-butylcalix beilstein-journals.orgarene has been achieved, demonstrating that even subtle changes in lower rim substitution can govern the host-guest complexation process. researchgate.netresearchgate.net
Functionalization of the upper rim can introduce powerful binding sites. A hexamethoxy-calix beilstein-journals.orgarene was functionalized with p-phosphonic acid groups, creating a host capable of coordinating with calcium ions. nih.govnih.gov The phosphonic acid groups act as specific binding sites, with the coordination sphere of the calcium ions being composed of oxygen atoms from these groups. nih.govnih.gov Similarly, incorporating phosphine (B1218219) groups onto a calix beilstein-journals.orgarene scaffold creates cavitands with embedded metal binding sites, which have been explored for applications in homogeneous catalysis. beilstein-journals.org These examples underscore how peripheral modifications can install highly specific interaction points, transforming a general hydrophobic cavity into a selective receptor.
| Calix beilstein-journals.orgarene Derivative | Peripheral Functionality | Target Guest/Application | Key Interaction | Reference |
| p-Phosphonic acid hexamethoxy-calix beilstein-journals.orgarene | Phosphonic acid groups (upper rim) | Calcium ions | Metal-ligand coordination | nih.govnih.gov |
| Diametric calix beilstein-journals.orgarene-based cavitand | Phosphine gold(I) (lower rim) | 1,6-enynes (catalysis) | Metal coordination/catalysis | beilstein-journals.org |
| Adamantyl-calix beilstein-journals.orgarene | Adamantyl groups (exo-rim) | Dialkylammonium axles | van der Waals interactions | researchgate.net |
Solvent Polarity and Dielectric Environment Effects on Selectivity
The solvent is not merely an inert medium for host-guest interactions but an active participant that can profoundly influence binding selectivity. The polarity and dielectric constant of the solvent can affect the stability of the complex, the conformation of the host, and the solvation of both the host and guest molecules.
The conformation of calix beilstein-journals.orgarenes is known to be solvent-dependent. nih.gov A change in solvent can induce a conformational shift in the macrocycle, altering the shape and size of the binding cavity and, consequently, its recognition properties. This phenomenon has been described as an "allosteric effect," where a solvent molecule interacting with one part of the host (e.g., the hydrophobic cavity) causes a reorganization of another part (e.g., the hydrophilic binding sites), leading to unexpected selectivity. scielo.org.ar This principle, though detailed for a calix researchgate.netarene, is broadly applicable to larger, more flexible calixarenes. scielo.org.ar
Solvent also plays a crucial role in modulating electrostatic interactions. Studies on the deprotonation of p-tert-butylcalix beilstein-journals.orgarene in different solvents revealed significant effects. researchgate.net In a polar protic solvent like ethanol, the extent of deprotonation (a prerequisite for binding cations) was highly dependent on the nature of the counter-ion. researchgate.net In contrast, in a polar aprotic solvent like acetonitrile, the proton transfer was quantitative. researchgate.net This demonstrates that the dielectric environment directly impacts the charge state and binding capability of the calixarene's phenolic groups. The formation of distinct solute-solvent clusters, which act as the true reactive species, can lead to different selective outcomes depending on the solvent system. rsc.org Therefore, selectivity can be tuned by judicious choice of the solvent, which can stabilize or destabilize certain host-guest pairings. chemrxiv.orgresearchgate.net
Designing p-Methylcalixbeilstein-journals.orgarene Systems for Enhanced Recognition Specificity
The principles outlined above provide a roadmap for the rational design of p-methylcalix beilstein-journals.orgarene systems with enhanced recognition specificity. The goal is to create a host molecule where multiple recognition elements work in concert to bind a specific guest with high affinity and selectivity. This involves a multi-faceted approach that considers the macrocyclic framework, peripheral functionalization, and the intended operating environment.
A key design strategy involves pre-organization, where the calixarene is modified to lock it into a conformation that is complementary to the target guest. This can be achieved by introducing bridging units across the rim or by synthesizing derivatives with bulky substituents that restrict conformational flexibility. researchgate.net
Another powerful approach is the creation of multipoint recognition systems. This involves decorating both the upper and lower rims with different functional groups that can simultaneously interact with different parts of a guest molecule. For example, a calix beilstein-journals.orgarene featuring imidazole (B134444) arms on the small rim and aniline (B41778) groups on the large rim was designed as a complex multipoint recognition system. nih.gov The binding of a metal ion at one site pre-organizes the other site, illustrating a sophisticated design for cooperative binding.
Designing hosts for specific applications often involves incorporating functionalities that perform a particular function. The development of calix beilstein-journals.orgarene-based phosphine gold(I) cavitands for catalysis is a prime example. beilstein-journals.org Here, the calixarene scaffold is not just a binding pocket but a platform to position catalytic metal centers in a controlled spatial arrangement, influencing the catalytic event. beilstein-journals.org Similarly, attaching phosphonic acids to the upper rim was a deliberate design choice to create self-assembling systems driven by metal coordination. nih.gov By combining control over the cavity's shape, the strategic placement of specific binding groups, and careful consideration of the solvent environment, researchers can engineer p-methylcalix beilstein-journals.orgarene derivatives with exceptional specificity for a wide range of molecular targets.
Advanced Characterization Techniques and Computational Studies of P Methylcalix 1 Arene Complexes
Spectroscopic Analysis of p-Methylcalixsynchem.dearene and its Complexes
Spectroscopic methods are indispensable tools for elucidating the structural features and dynamic processes of p-Methylcalix synchem.dearene in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of calixarenes.
¹H NMR spectroscopy of calix synchem.dearenes often reveals the conformational flexibility of the macrocycle. For instance, the methylene (B1212753) bridge protons (Ar-CH₂-Ar) can appear as a sharp singlet, indicating rapid conformational changes, or as a pair of doublets, suggesting a more rigid structure. The chemical shifts of the aromatic and methyl protons provide further information about the molecular symmetry and the electronic environment within the calixarene (B151959) cavity.
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish through-bond and through-space correlations between protons, respectively. These methods are invaluable for assigning complex spectra and for determining the spatial proximity of different parts of the molecule, which is crucial for deducing the conformation of the calixarene and the binding mode of guest molecules.
Variable-Temperature (VT) NMR studies are instrumental in probing the dynamic behavior and conformational equilibria of p-Methylcalix synchem.dearene. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral line shapes, such as the broadening and coalescence of signals. This allows for the determination of the energy barriers for conformational inversion processes, such as the "ring inversion" where the phenolic units flip through the annulus of the macrocycle. For some calix synchem.dearenes, the ArCH₂Ar groups can give rise to a singlet in the ¹H NMR spectrum at room temperature, indicating conformational freedom, which can be resolved into more complex patterns at lower temperatures as the molecule adopts a more rigid conformation researchgate.net.
Below is an interactive table summarizing typical NMR data for a related p-substituted calix synchem.dearene.
| Nucleus | Signal Type | Typical Chemical Shift (ppm) | Assignment | Conformational Significance |
| ¹H | Singlet/Pair of Doublets | 3.5 - 4.5 | Ar-CH₂ -Ar | Singlet indicates flexibility; pair of doublets suggests a rigid cone. |
| ¹H | Singlet | 2.0 - 2.3 | Ar-CH₃ | A single peak suggests C₆ symmetry. |
| ¹H | Singlet/Multiple Signals | 6.8 - 7.2 | Ar-H | Number of signals relates to the symmetry of the repeating units. |
| ¹³C | Singlet | ~31 | Ar-CH₂ -Ar | Indicative of a cone-like conformation. |
| ¹³C | Singlet | ~20 | Ar-CH₃ | |
| ¹³C | Multiple Signals | 125 - 150 | Ar-C |
Note: The exact chemical shifts for p-Methylcalix synchem.dearene may vary depending on the solvent and temperature.
UV-Visible (UV-Vis) and photoluminescence spectroscopies are powerful techniques for studying the formation of host-guest complexes and for developing sensory applications. The binding of a guest molecule within the cavity of p-Methylcalix synchem.dearene can lead to changes in the electronic environment of the chromophoric phenolic units, resulting in detectable shifts in the absorption or emission spectra.
UV-Vis titration experiments, where the spectrum is recorded upon incremental addition of a guest, can be used to determine the stoichiometry and binding constants of the resulting complexes. Changes in the absorbance intensity (hyperchromicity or hypochromicity) or shifts in the wavelength of maximum absorbance (bathochromic or red shift; hypsochromic or blue shift) are monitored to follow the complexation process nih.gov.
Photoluminescence spectroscopy is particularly sensitive for sensing applications. If p-Methylcalix synchem.dearene is either inherently fluorescent or functionalized with a fluorophore, its emission properties can be modulated by guest binding. Quenching or enhancement of the fluorescence intensity upon complexation can be used for the quantitative detection of various analytes. For instance, the complexation of lucigenin with p-sulfonatocalix synchem.dearenes leads to a strong quenching of its fluorescence, a phenomenon that can be exploited in indicator displacement assays rsc.org.
FT-IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the molecule. Key absorptions include:
O-H stretching: A broad band in the region of 3100-3600 cm⁻¹ is characteristic of the hydroxyl groups at the lower rim, which are typically involved in a strong intramolecular hydrogen-bonding network.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) rings.
C-O stretching: The phenolic C-O stretch appears in the 1200-1260 cm⁻¹ range.
Changes in the position and shape of the O-H stretching band upon complexation can indicate the involvement of the hydroxyl groups in binding a guest molecule.
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to the vibrations of the non-polar parts of the molecule, such as the aromatic rings and the hydrocarbon backbone. The structural characterization of a p-tert-butylcalix rsc.orgarene derivative has been successfully aided by Raman spectroscopy mdpi.com.
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of p-Methylcalix synchem.dearene and for determining the stoichiometry of its host-guest complexes. Soft ionization techniques like Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are well-suited for analyzing these large, non-volatile molecules without causing significant fragmentation.
FAB-MS and MALDI-TOF MS can provide the molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺, confirming the identity and purity of the synthesized calixarene. For host-guest complexes, mass spectrometry can detect the supramolecular entity, [Host+Guest]⁺, which allows for the unambiguous determination of the binding stoichiometry (e.g., 1:1, 1:2). MALDI-TOF MS has been used to show that a hexaphosphonic acid derivative of a calix synchem.dearene can form nano-arrays consisting of up to 28 calixarene units nih.gov.
Calorimetric techniques are employed to measure the thermodynamic parameters associated with host-guest complexation, providing insights into the driving forces of binding.
Differential Scanning Calorimetry (DSC) can be used to study the thermal properties of p-Methylcalix synchem.dearene and its complexes in the solid state. This includes determining melting points, phase transitions, and thermal stability. While direct thermodynamic data for binding in solution is more commonly obtained by Isothermal Titration Calorimetry (ITC), DSC can provide valuable information about the solid-state behavior of these materials.
Although not a calorimetric technique, conductometry has been used to study the complexation of p-isopropylcalix synchem.dearene with the cesium cation in various solvent mixtures nih.govresearchgate.net. By measuring the change in molar conductivity upon complexation at different temperatures, it was possible to determine the stability constants (K_f_), and from their temperature dependence, the thermodynamic parameters enthalpy (ΔH°) and entropy (ΔS°) of complexation were calculated nih.govresearchgate.net. These studies revealed that the complex was enthalpy destabilized but entropy stabilized nih.govresearchgate.net.
X-ray Crystallography and Solid-State Structural Investigations
The larger and more flexible nature of the calix synchem.dearene framework allows it to adopt various conformations in the solid state, often described as distorted-cone or pinched-cone structures nih.gov. The specific conformation is highly dependent on the nature of the included guest molecule or the solvent from which the crystal was grown nih.gov. For example, p-tert-butylcalix synchem.dearene crystallizes in a winged-cone conformation with pyridine (B92270) and a distorted 1,2,3-alternate conformation with acetone nih.gov.
X-ray crystallographic studies of calix synchem.dearene complexes reveal detailed information about the host-guest interactions, such as hydrogen bonds, C-H···π interactions, and van der Waals forces, which are responsible for the stability of the complex nih.gov. The analysis of crystal packing also provides insights into how these supramolecular assemblies are organized in the solid state, which can be in the form of dimers, chains, or more complex three-dimensional networks.
Single Crystal X-ray Diffraction of p-Methylcalixkemdikbud.go.idarene Host-Guest Complexes
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the three-dimensional structure of host-guest complexes in the solid state. It provides precise information on bond lengths, bond angles, conformational geometries, and the specific interactions stabilizing the complex.
The conformation of calix kemdikbud.go.idarenes in the solid state is highly dependent on the guest molecule or solvent from which the crystal is grown. nih.gov For instance, studies on the closely related p-tert-butylcalix kemdikbud.go.idarene have identified several conformations, including distorted-cone, pinched-cone, winged-cone, and 1,2,3-alternate structures. nih.gov The formation of host-guest complexes is stabilized by a combination of non-covalent interactions, such as hydrogen bonding, π–π interactions, and van der Waals forces. nih.gov
In a study involving a derivative, p-phosphonic acid O-methyl-calix kemdikbud.go.idarene, X-ray diffraction revealed that upon complexing with calcium ions, the macrocycle adopts a classical “double partial cone” conformation. nih.gov The analysis of these crystal structures provides invaluable data on how the calixarene cavity adapts to encapsulate guest species and how functional groups on the macrocycle participate in binding. nih.govnih.gov This detailed structural information is foundational for understanding molecular recognition phenomena. nih.gov
| Host Compound | Guest Species | Resulting Conformation | Key Interactions |
|---|---|---|---|
| p-tert-butylcalix kemdikbud.go.idarene | Pyridine / DMSO | Winged-cone | Hydrogen bonding |
| p-tert-butylcalix kemdikbud.go.idarene | Various Solvents | Pinched-cone | van der Waals, π-π stacking |
| p-Phosphonic acid O-methyl-calix kemdikbud.go.idarene | Ca²⁺ / H₂O | Double partial cone | Coordination bonds, Hydrogen bonding |
Analysis of Supramolecular Packing Arrangements and Crystal Lattice Interactions
For example, the crystal structure of calcium complexes with p-phosphonic acid O-methyl-calix kemdikbud.go.idarene reveals a sandwich-like structure with alternating layers of calixarene molecules and a Ca²⁺/water environment, forming extended polymeric layers. nih.gov Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions from crystallographic data, has been employed to gain deeper insight. In these calcium complexes, the analysis showed extensive O···H and O···Ca interactions involving the phosphonic acid groups, which are crucial to the stability of the three-dimensional packing. nih.gov This technique provides a quantitative breakdown of the different types of intermolecular contacts.
| System | Interaction Type | Contribution to Hirshfeld Surface |
|---|---|---|
| p-Phosphonic acid O-methyl-calix kemdikbud.go.idarene-Ca²⁺ Complex (Molecule A) | C···H | 7.3% |
| p-Phosphonic acid O-methyl-calix kemdikbud.go.idarene-Ca²⁺ Complex (Molecule B) | C···H | 7.2% |
Understanding these packing motifs and lattice interactions is essential for crystal engineering, where the goal is to control the solid-state structure to achieve desired material properties. rsc.org
Rational Design of Crystalline Frameworks via Crystal Engineering Principles
Crystal engineering focuses on the design and synthesis of solid-state structures with specific functionalities based on an understanding of intermolecular interactions. rsc.org By carefully selecting the guest molecules or modifying the calixarene host, it is possible to guide the self-assembly process toward a desired supramolecular architecture.
The principle is demonstrated by how different solvents can induce p-tert-butylcalix kemdikbud.go.idarene to adopt various conformations and packing arrangements. nih.gov This knowledge allows for the prediction of whether an inclusion (guest inside the cavity) or exclusion (guest outside the cavity) complex will form, and how the resulting units will pack. nih.gov By analyzing the interplay of forces such as hydrogen bonding and π-stacking, researchers can rationally design crystalline frameworks. For instance, the introduction of specific functional groups can promote certain interaction motifs, leading to predictable and controllable packing patterns, which is a central goal of crystal engineering.
Surface-Sensitive Analytical Methods
When p-methylcalix kemdikbud.go.idarene is used as a thin film or self-assembled monolayer (SAM), its properties are investigated using surface-sensitive techniques that can probe nanoscale morphology and binding events at the solid-liquid or solid-gas interface.
Atomic Force Microscopy (AFM) for Morphological Characterization
Atomic Force Microscopy (AFM) is a powerful imaging technique for characterizing the surface topography of materials at the nanoscale. researchgate.netnih.gov For calixarene-based systems, AFM is used to visualize the morphology of thin films and self-assembled monolayers, providing data on film uniformity, surface roughness, and the presence of defects. spectraresearch.commdpi.com
In studies of calixarene SAMs on gold surfaces, AFM imaging can confirm the formation of a dense monolayer. mdpi.comresearchgate.net The technique can reveal how molecules are organized on the surface and whether they form well-ordered domains or amorphous structures. mdpi.com By measuring the height of the film, AFM can also provide an estimate of the monolayer's thickness, which helps to determine the orientation of the calixarene molecules relative to the substrate. nih.gov Such morphological characterization is crucial for applications in sensing and nanotechnology, where the surface structure directly impacts device performance. researchgate.net
Surface Plasmon Resonance (SPR) for Surface-Based Binding Studies
Surface Plasmon Resonance (SPR) is an optical technique used to monitor molecular interactions in real-time without the need for labeling. nih.govwashington.edu In a typical SPR experiment involving calixarenes, the macrocycle is immobilized as a monolayer on a gold-coated sensor chip. mdpi.comresearchgate.net When a solution containing a potential guest molecule (the analyte) is flowed over the surface, any binding to the immobilized calixarene (the ligand) causes a change in the refractive index at the surface, which is detected as a shift in the SPR signal. nih.gov
This method allows for the quantitative analysis of binding kinetics, providing association rate constants (k_a) and dissociation rate constants (k_d). From these values, the equilibrium binding constant (affinity) can be calculated. washington.edu SPR has been used to study the selective binding of various analytes, such as amino acids, to calixarene monolayers. mdpi.com For example, a calix researchgate.netcrown ether monolayer was shown to selectively bind arginine over lysine, with binding constants determined from the SPR response curves. mdpi.com This capability makes SPR an invaluable tool for screening potential guests, evaluating the selectivity of calixarene-based sensors, and studying the fundamental thermodynamics of host-guest interactions at interfaces. mdpi.com
| Immobilized Host (Ligand) | Analyte | Binding Constant (K_D) |
|---|---|---|
| Calix researchgate.netcrown ether SAM | Arginine | 1.63 × 10⁻⁶ M |
| Calix researchgate.netcrown ether SAM | Lysine | 2.38 × 10⁻⁶ M |
Computational Chemistry and Molecular Modeling Approaches
Computational methods are essential for complementing experimental data and providing deeper insight into the structure, stability, and dynamics of p-methylcalix kemdikbud.go.idarene and its complexes. Quantum chemical calculations and molecular modeling can be used to explore aspects that are difficult to access experimentally.
Theoretical calculations, such as those using density functional theory (DFT) or semi-empirical methods like PM3, can predict the most stable conformations of the calixarene host and its host-guest complexes. kemdikbud.go.idacs.org For p-methylcalix kemdikbud.go.idarene, calculations have been used to determine the relative energies of its various conformers. acs.org These studies can also elucidate the nature of host-guest interactions, calculating binding energies and identifying the key forces (e.g., electrostatic, van der Waals, π-π stacking) that stabilize the complex. researchgate.net
Furthermore, computational approaches can simulate NMR chemical shifts, which can then be compared with experimental data to validate proposed structures of complexes in solution or the solid state. kemdikbud.go.id Molecular dynamics simulations can be employed to study the dynamic behavior of the host-guest complex, such as the process of a guest entering or leaving the calixarene cavity. researchgate.net These computational tools are invaluable for rationalizing experimental observations and for the in silico design of new calixarene-based systems with tailored recognition properties. acs.org
Molecular Mechanics and Force Field Calculations for Conformational Analysis
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. By employing a set of parameters known as a force field, MM calculations can efficiently explore the conformational landscape of large molecules like p-methylcalix researchgate.netarene.
The conformational flexibility of the calix researchgate.netarene macrocycle, which can adopt various shapes such as cone, partial cone, and 1,2,3-alternate conformations, is a key determinant of its host-guest chemistry. Molecular mechanics simulations are instrumental in identifying the relative stabilities of these conformers and the energy barriers between them. Force fields such as AMBER and CHARMM, which are collections of equations and associated constants designed to reproduce molecular geometry and properties, are commonly used for these simulations. uiuc.edu The choice of force field is critical, as it dictates the accuracy of the conformational analysis. For calixarenes, force fields need to accurately represent the bonded and non-bonded interactions, including the crucial intramolecular hydrogen bonds that stabilize certain conformations.
Table 1: Illustrative Conformational Energy Data for a Generic p-Substituted Calix researchgate.netarene (Data is hypothetical and for illustrative purposes)
| Conformation | Relative Energy (kcal/mol) | Key Intramolecular Hydrogen Bonds |
| Cone | 0.0 | 6 |
| Partial Cone | +5.2 | 4 |
| 1,2,3-Alternate | +8.7 | 3 |
Note: The data in this table is illustrative for a generic p-substituted calix researchgate.netarene and is intended to show the type of information obtained from molecular mechanics calculations. Specific values for p-methylcalix researchgate.netarene would require dedicated computational studies.
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Interactions
Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations that provide a more detailed and accurate description of the electronic structure of molecules compared to molecular mechanics. These methods are employed to investigate the nature of intermolecular interactions, reaction mechanisms, and to calculate various molecular properties.
For p-methylcalix researchgate.netarene, DFT calculations can be used to:
Optimize Molecular Geometries: DFT provides highly accurate geometries for the different conformers of p-methylcalix researchgate.netarene and its host-guest complexes.
Analyze Electronic Properties: The distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential can be calculated. This information is crucial for understanding the reactivity and interaction sites of the molecule.
Investigate Host-Guest Interactions: DFT can elucidate the nature of the forces driving complex formation, such as π-π stacking, cation-π interactions, and hydrogen bonding. For example, in the complexation of aromatic guests, DFT can quantify the contribution of π-π interactions between the guest and the phenyl rings of the calixarene cavity.
Ab initio methods, such as Hartree-Fock (HF), while often more computationally expensive, can provide benchmark results. However, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance of accuracy and computational cost for systems of this size. Studies on similar calixarenes have successfully used DFT to rationalize their complexation behavior with various guests. researchgate.netchemrxiv.org
Table 2: Illustrative Electronic Properties of a p-Methylcalix researchgate.netarene Fragment Calculated by DFT (Data is hypothetical and for illustrative purposes)
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap | 5.1 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is for illustrative purposes to demonstrate the outputs of DFT calculations. Actual values would depend on the specific conformer and computational level of theory.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing for the study of its dynamic behavior and the influence of the solvent environment. By solving Newton's equations of motion for each atom in the system, MD simulations can track the conformational changes, guest binding and unbinding events, and the role of solvent molecules over time.
In the context of p-methylcalix researchgate.netarene, MD simulations are invaluable for:
Exploring Conformational Dynamics: MD can reveal the flexibility of the calixarene framework and the transitions between different conformational states in solution.
Simulating Host-Guest Recognition: The entire process of a guest molecule entering, residing in, and exiting the calixarene cavity can be simulated, providing insights into the mechanism and kinetics of complexation.
Investigating Solvent Effects: The explicit inclusion of solvent molecules in MD simulations allows for a realistic representation of the solution environment. This is crucial as solvent molecules can compete with the guest for the binding site and can also influence the conformational stability of the calixarene. aps.orgresearchgate.netnih.gov Studies on related systems have shown that the nature of the solvent can significantly impact the conformational equilibrium of calixarenes. nih.gov
The choice of force field is paramount for the reliability of MD simulations. Force fields like AMBER and CHARMM are commonly used, and their parameters may need to be validated or refined for the specific system under study. nih.govtuni.fi
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can be used to predict spectroscopic parameters, which can then be compared with experimental data to validate the proposed structures and conformations. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. nih.govresearchgate.netnih.govuni-bonn.de
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. mdpi.com By calculating the theoretical NMR spectra for different possible conformers or isomers, and comparing them with the experimental spectrum, it is often possible to unambiguously determine the correct structure in solution. This approach is particularly useful for complex molecules like calixarenes where the assignment of NMR signals can be challenging.
For p-methylcalix researchgate.netarene, computational NMR prediction can help to:
Assign Experimental Spectra: Assist in the assignment of protons and carbons in the experimental NMR spectrum.
Determine Conformation in Solution: By comparing the calculated chemical shifts for different conformers (e.g., cone vs. partial cone) with the experimental data, the dominant conformation in solution can be identified. chemrxiv.org
Characterize Host-Guest Complexes: Changes in chemical shifts upon complexation can be predicted and compared with experimental titration data to confirm the binding mode and stoichiometry.
Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Hypothetical p-Methylcalix researchgate.netarene Conformer
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
| Ar-H (meta) | 7.15 | 7.12 | 0.03 |
| Ar-H (meta') | 6.85 | 6.88 | -0.03 |
| CH₂ (axial) | 4.30 | 4.25 | 0.05 |
| CH₂ (equatorial) | 3.40 | 3.44 | -0.04 |
| CH₃ | 2.20 | 2.18 | 0.02 |
Note: This table provides an illustrative example of how calculated and experimental NMR data are compared. The accuracy of the prediction depends on the level of theory and the chosen conformation.
Quantum-Chemical Investigation of Host-Guest Binding Energies and Mechanisms
Quantum-chemical methods are essential for accurately calculating the binding energies of host-guest complexes and for elucidating the underlying binding mechanisms. These calculations provide a quantitative measure of the stability of the complex and can decompose the total binding energy into contributions from different types of interactions.
For p-methylcalix researchgate.netarene complexes, quantum-chemical investigations can:
Calculate Binding Free Energies: Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from MD simulation trajectories. chemrxiv.org More rigorous, albeit computationally intensive, methods like free energy perturbation (FEP) or thermodynamic integration (TI) can also be employed.
Decompose Interaction Energies: Energy decomposition analysis can partition the total interaction energy into electrostatic, van der Waals, and polarization components, providing a deeper understanding of the driving forces for complexation. nih.gov For example, the interaction between p-methylcalix researchgate.netarene and a cation would be dominated by cation-π and electrostatic interactions.
Elucidate Binding Mechanisms: By mapping the potential energy surface of the binding process, the transition states and intermediates involved in the association and dissociation of the guest can be identified.
Studies on similar host-guest systems have shown that these computational approaches can provide binding energy estimates that are in good agreement with experimental values. researchgate.netnih.gov
Table 4: Illustrative Host-Guest Binding Energy Decomposition for a p-Methylcalix researchgate.netarene Complex (Data is hypothetical and for illustrative purposes)
| Energy Component | Contribution (kcal/mol) |
| Electrostatic | -15.2 |
| Van der Waals | -8.5 |
| Solvation Penalty | +12.3 |
| Total Binding Free Energy | -11.4 |
Note: The values in this table are illustrative and represent a typical energy decomposition for a host-guest complex in solution.
Applications of P Methylcalix 1 Arene in Diverse Fields
Development of Advanced Chemical Sensors
The ability of p-methylcalix rsc.orgarene to selectively bind with a variety of ions and molecules has been extensively leveraged in the design of sophisticated chemical sensors. Its pre-organized cavity can be modified with specific recognition sites to achieve high selectivity and sensitivity for target analytes.
Design of Selective Sensors for Metal Ions and Anions
The well-defined cavity of calix rsc.orgarenes, including p-methylcalix rsc.orgarene derivatives, makes them excellent candidates for the selective recognition of metal ions and anions. By incorporating specific functional groups at the upper or lower rim of the calixarene (B151959), researchers can create receptors that are highly selective for a particular ion.
One notable example is the development of an iron(III)-selective electrode based on a phosphorylated p-tert-butylcalix rsc.orgarene derivative. This sensor demonstrated a Nernstian response over a wide concentration range of 1.0 × 10⁻² to 1.0 × 10⁻⁴ mol·L⁻¹ and a low detection limit of 1.0 × 10⁻⁵ mol·L⁻¹. The electrode exhibited high selectivity for Fe³⁺ ions over other metal cations, highlighting the potential of functionalized calix rsc.orgarenes in the development of robust ion-selective sensors.
Similarly, a p-tert-butylcalix rsc.orgarene modified gold electrode has been investigated for the detection of nickel ions. This electrochemical sensor demonstrated the selective interaction between the calixarene and nickel ions, paving the way for the development of sensors for heavy metal detection in various applications.
While not a p-methylcalix rsc.orgarene, a fluorinated leaning pillar rsc.orgarene has been shown to selectively bind iodide anions through anion–π interactions. This demonstrates the versatility of the broader calixarene and pillararene families in anion recognition, a principle that can be extended to the design of p-methylcalix rsc.orgarene-based anion sensors.
Table 1: Performance of p-Alkylcalix rsc.orgarene-Based Ion Sensors
| Calixarene Derivative | Target Analyte | Sensor Type | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|---|
| Phosphorylated p-tert-butylcalix rsc.orgarene | Fe³⁺ | Ion-Selective Electrode | 1.0 × 10⁻² - 1.0 × 10⁻⁴ M | 1.0 × 10⁻⁵ M | scirp.org |
| p-tert-butylcalix rsc.orgarene | Ni²⁺ | Electrochemical Sensor | Not Specified | Not Specified | nih.gov |
| Fluorinated leaning pillar rsc.orgarene | I⁻ | Host-Guest Complex | Not Specified | Not Specified | nanobioletters.com |
Detection of Organic Pollutants and Environmental Analytes
The hydrophobic cavity of p-methylcalix rsc.orgarene and its derivatives can encapsulate organic molecules, making them suitable for the detection of organic pollutants in the environment. The selectivity of these sensors can be tuned by modifying the size and shape of the calixarene cavity and by introducing specific binding sites.
Research on related calixarenes has demonstrated this potential. For instance, a composite material of graphene oxide functionalized with para-dimethylamine calix sigmaaldrich.comarene has been effectively used for the removal of 2,4,6-trichlorophenol from aqueous environments. This material exhibited a high adsorption efficiency, removing 96% of the pollutant at pH 6. This highlights the potential of calixarene-functionalized materials in environmental remediation and sensing.
While specific data on p-methylcalix rsc.orgarene for a wide range of organic pollutants is still emerging, the principles of host-guest chemistry that govern the interactions in these systems are directly applicable. The design of p-methylcalix rsc.orgarene-based sensors for environmental analytes is an active area of research, with the aim of developing highly selective and sensitive devices for monitoring water and soil quality.
Table 2: Application of Calixarene-Based Materials in Organic Pollutant Detection
| Calixarene Derivative | Target Analyte | Application | Key Finding | Reference |
|---|---|---|---|---|
| p-Dimethylamine calix sigmaaldrich.comarene functionalized graphene oxide | 2,4,6-Trichlorophenol | Adsorbent for removal from aqueous solution | 96% removal efficiency at pH 6 | researchgate.net |
Sensing of Pharmaceutical Compounds (e.g., Anti-hypertensive Drugs)
The molecular recognition capabilities of calixarenes extend to the selective binding of pharmaceutical compounds. This has led to the development of sensors for monitoring drug levels in various matrices. A notable application is the use of a chromogenic calix rsc.orgarene derivative for the determination of anti-hypertensive drugs such as atenolol, propranolol hydrochloride, and metoprolol tartrate.
This method is based on the color change that occurs upon the formation of a complex between the calixarene host and the drug guest molecule. The association constants (KcAD) and free energies for these complexes have been determined, providing a quantitative measure of the binding affinity. This approach offers a simple, rapid, and sensitive spectrophotometric method for the determination of these β-adrenergic blocking drugs in pharmaceutical tablets and urine.
Table 3: Sensing of Anti-hypertensive Drugs using a Chromogenic Calix rsc.orgarene Derivative
| Drug | Type | Application | Key Feature |
|---|---|---|---|
| Atenolol | β-blocker | Determination in pharmaceuticals and urine | Chromogenic sensing |
| Propranolol hydrochloride | β-blocker | Determination in pharmaceuticals and urine | Chromogenic sensing |
| Metoprolol tartrate | β-blocker | Determination in pharmaceuticals and urine | Chromogenic sensing |
Fabrication of Ion-Selective Electrodes and Field-Effect Transistors
p-Alkylcalix rsc.orgarenes have been successfully incorporated as ionophores in the fabrication of ion-selective electrodes (ISEs) and have potential for use in ion-sensitive field-effect transistors (ISFETs). These sensors are crucial for real-time monitoring of ion concentrations in various chemical and biological systems.
In an ISE, the calixarene is typically embedded in a polymeric membrane, where it selectively binds to the target ion, leading to a measurable potential difference. For example, a potentiometric sensor for lead (II) has been developed using 4-tert-butylcalix rsc.orgarene as the ionophore in a coated wire electrode. Similarly, a phosphorylated derivative of 5,11,17,23,29,35-hexa-kis-(1,1-dimethylethyl)-calix rsc.orgarene has been used to construct an iron(III)-selective electrode. scirp.org This sensor exhibited a Nernstian response and good selectivity over a range of other metal ions. scirp.org
Field-effect transistors (FETs) represent a class of semiconductor devices that can be adapted for chemical sensing. mdpi.com In an ISFET, the gate of the transistor is modified with a chemically sensitive membrane. nanobioletters.com The binding of ions to the ionophore in this membrane alters the gate potential, which in turn modulates the current flowing through the transistor. While the direct application of p-methylcalix rsc.orgarene in ISFETs is an area of ongoing research, the successful use of other calixarenes in these devices demonstrates the feasibility of this approach. The development of p-methylcalix rsc.orgarene-based ISFETs could lead to highly sensitive and miniaturized sensors for a variety of ions.
Table 4: Performance of p-Alkylcalix rsc.orgarene-Based Ion-Selective Electrodes
| Calixarene Derivative | Target Ion | Linear Range | Detection Limit | Response Time | Reference |
|---|---|---|---|---|---|
| Phosphorylated p-tert-butylcalix rsc.orgarene | Fe³⁺ | 1.0 × 10⁻² - 1.0 × 10⁻⁴ M | 1.0 × 10⁻⁵ M | < 5 s | scirp.org |
| 4-tert-butylcalix rsc.orgarene | Pb²⁺ | Not Specified | Not Specified | Not Specified | rsc.org |
Supramolecular Catalysis and Enzyme Mimicry
The unique molecular architecture of p-methylcalix rsc.orgarene makes it an attractive scaffold for the development of artificial enzymes and supramolecular catalysts. By mimicking the active sites of natural enzymes, these systems can accelerate chemical reactions with high selectivity and efficiency.
Biomimetic Catalytic Systems Based on p-Methylcalixrsc.orgarene
Researchers have designed biomimetic catalytic systems based on calix rsc.orgarenes that mimic the function of metalloenzymes. These systems typically involve the coordination of a metal ion within the calixarene cavity, creating a microenvironment that resembles the active site of an enzyme.
For example, calix rsc.orgarene-based ligands have been used to create funnel-shaped complexes that mimic the coordination sphere of zinc enzymes. These complexes have shown differences in their affinity for various substrates, demonstrating that the nature of the cavity surrounding the metal ion plays a crucial role in controlling its properties. This approach allows for the study of the fundamental principles of enzyme catalysis and the development of new catalysts for specific chemical transformations.
Furthermore, a trifluoromethylsulfonamide calix rsc.orgarene derivative has been synthesized to act as a Brønsted acid catalyst. This supramolecular system has been shown to promote Michael additions of indoles to nitroalkenes under pseudo-physiological conditions (H₂O, 37 °C), showcasing the potential of functionalized calix rsc.orgarenes in organocatalysis.
Table 5: Examples of Biomimetic Catalysis with Calix rsc.orgarene Derivatives
| Calix rsc.orgarene System | Catalytic Function | Reaction Catalyzed | Key Feature | Reference |
|---|---|---|---|---|
| Zinc-coordinated funnel complex | Metalloenzyme mimic | Ligand exchange | Control of metal ion properties by the cavity environment | |
| Trifluoromethylsulfonamide derivative | Brønsted acid catalyst | Michael addition | Catalysis in aqueous media at physiological temperature |
Catalytic Activity in Organic Transformations
While the parent p-Methylcalix d-nb.infoarene is not typically employed directly as a catalyst, its scaffold serves as an exceptional platform for the development of sophisticated catalytic systems through functionalization. The effectiveness of calixarenes as catalysts stems from their lipophilic cavities and the ease with which functional groups can be introduced at both their upper and lower rims.
Water-soluble derivatives, such as hexasulfonated calix d-nb.infoarenes, have demonstrated notable catalytic capabilities. acs.org These derivatives can facilitate reactions in aqueous media by encapsulating hydrophobic reactants within their cavities, thereby mimicking enzymatic catalysis. researchgate.net This host-guest interaction can lead to rate acceleration and selectivity in various organic reactions.
Furthermore, the calixarene framework is instrumental in the field of nanocatalysis. By functionalizing the calixarene, it can act as a highly effective stabilizer for metal nanoparticles, such as palladium (Pd), preventing their aggregation and enhancing their catalytic performance. nanobioletters.com These calixarene-stabilized nanoparticles have been successfully employed as efficient catalysts for a range of C-C coupling reactions, which are fundamental in the synthesis of complex organic molecules. nanobioletters.com The calixarene shell not only provides stability but can also influence the selectivity of the catalytic process through its well-defined cavity.
Application in Polymerization Catalysis
Metal complexes incorporating the calix d-nb.infoarene framework have emerged as potent catalysts, particularly in the field of polymerization. rsc.org The ability of the calix d-nb.infoarene ligand to coordinate with multiple metal centers and its conformational flexibility are key attributes for these applications. rsc.orgnih.gov
Specifically, titanium (Ti) complexes of calix d-nb.infoarene have been synthesized and investigated for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer. nih.gov In these systems, the calix d-nb.infoarene acts as an ancillary ligand, supporting the metal active center. For instance, a catalyst prepared by treating calix d-nb.infoarene with two equivalents of titanium tetrachloride (TiCl4) showed activity in the ROP of cyclic esters. nih.gov The structure of these catalysts often involves two pseudo-octahedral Ti(IV) ions bound to the calix d-nb.infoarene ligand through three phenolate oxygens each. nih.gov
The performance of these catalysts can be influenced by reaction conditions such as temperature. While some calixarene-metal complexes may be inactive at lower temperatures, they can achieve high conversions at elevated temperatures. nih.gov The nature of the calixarene ligand and the coordinated metal also plays a crucial role in determining the properties of the resulting polymer, such as its tacticity (the stereochemical arrangement of monomer units). d-nb.infonih.gov
| Catalyst System | Monomer | Temperature (°C) | Conversion (%) | Polymer Tacticity |
|---|---|---|---|---|
| Titanium(IV)-calix d-nb.infoarene Complex | rac-Lactide | 130 | ~95-97 | Isotactic/Heterotactic |
| Titanium(IV)-calix acs.orgarene Complex (for comparison) | rac-Lactide | 130 | ~95 | Isotactic |
| Zinc-calix acs.orgarene Complex (for comparison) | rac-Lactide | N/A | High | N/A |
Modulation of Catalytic Properties through Supramolecular Architectures
The well-defined cavity of p-Methylcalix d-nb.infoarene provides a unique environment for controlling chemical reactions through host-guest interactions, a principle central to supramolecular catalysis. By encapsulating a substrate or a catalyst within its hydrophobic pocket, the calixarene can alter reaction rates and selectivities.
A compelling example of controlling the host-guest properties of a calix d-nb.infoarene system involves the use of a chemical "fuel." acs.org Researchers have demonstrated that the host-guest interaction between a 1,3,5-trisaminocalix d-nb.infoarene receptor and an N-methylisoquinolinium guest can be temporarily switched off. acs.org The addition of a fuel, in this case, a specific carboxylic acid, induces the immediate release of the guest molecule from the calixarene cavity into the solution. acs.org As the fuel is consumed, the system reverts to its original state, and the guest is re-encapsulated by the host. acs.org
Advanced Materials Science Applications
The rigid, vase-like structure of p-Methylcalix d-nb.infoarene makes it an ideal building block for the bottom-up construction of complex supramolecular architectures and advanced functional materials.
Construction of Supramolecular Assemblies and Frameworks
The ability of calixarenes to engage in specific recognition events and self-assemble into larger, ordered structures is a cornerstone of their application in materials science. Functionalized p-alkylcalix d-nb.infoarenes serve as versatile scaffolds for creating a variety of supramolecular structures, including polymers and frameworks. researchgate.net
These assemblies are held together by non-covalent interactions, such as hydrogen bonding and host-guest complexation. For example, calixarenes functionalized with recognition sites can bind complementary guest molecules, leading to the formation of extended supramolecular polymer networks. documentsdelivered.com The properties of these materials, such as reversibility and responsiveness to stimuli, are directly inherited from the dynamic nature of the non-covalent bonds. nih.gov
Furthermore, calixarenes have been instrumental in the field of crystal engineering. Derivatives like p-phosphonato-calix d-nb.infoarene can form discrete, discus-shaped dimers that act as "supramolecular synthons." These synthons can then connect protein molecules, such as cytochrome c or Ralstonia solanacearum lectin (RSL), into well-defined, porous crystalline frameworks. This mix-and-match approach, combining proteins with durable calixarene synthons, opens new avenues for the modular construction of protein-based crystals with tailored properties.
Integration into Liquid Crystal Materials and Semiconducting Systems
The rigid, pre-organized core of the calixarene scaffold can be leveraged to create materials with unique optical and electronic properties, such as liquid crystals. By attaching flexible long aliphatic chains or rigid, rod-like mesogenic units (e.g., cyanobiphenyls) to the calixarene rim, it is possible to induce liquid crystalline behavior. medcraveonline.com
In these systems, the calixarene acts as a central core from which the mesogenic units radiate. The interplay between the rigid core and the flexible or rod-like attachments leads to the formation of various mesophases, such as smectic and nematic phases, upon heating. nih.gov The specific architecture of the calixarene can influence the type of phase formed and the temperature range of its stability. This strategy allows for the design of nonconventional, star-shaped liquid crystals with potential applications in display technologies and sensors. nih.gov
While calixarenes themselves are typically electrical insulators, they can be incorporated into semiconducting systems to create functional hybrid materials. nih.gov One prominent strategy involves the non-covalent functionalization of conductive nanomaterials like graphene with calixarene derivatives. nih.gov For instance, water-soluble p-sulfonated calix d-nb.infoarene can be used to modify graphene, enhancing its solubility and processability. nih.gov In these hybrid materials, the calixarene layer can serve multiple purposes: it can act as a recognition site for sensing applications, a template for the controlled deposition of nanoparticles, or a means to modulate the electronic properties of the graphene sheet.
Nanoscale Engineering with p-Methylcalixd-nb.infoarene Building Blocks
The unique molecular recognition capabilities and well-defined structure of p-Methylcalix d-nb.infoarene and its derivatives make them powerful tools in nanoscale engineering and nanotechnology.
One of the most significant applications is in the synthesis and stabilization of metal nanoparticles. nih.gov Functionalized calixarenes, such as p-sulfonated or p-isopropylcalix d-nb.infoarene, can act as capping agents that control the growth and prevent the aggregation of nanoparticles, for instance, of silver (AgNPs) or palladium (PdNPs). nanobioletters.commdpi.com The calixarene encapsulates the nanoparticle, providing a stable colloidal dispersion. This approach is critical for creating nanocatalysts where the high surface area of the nanoparticles is maintained for optimal activity. nanobioletters.com
Furthermore, calixarenes can direct the assembly of nanoparticles into ordered structures. For example, p-sulfonated calix d-nb.infoarene has been used to functionalize graphene, which then serves as a template for nucleating high-density, two-dimensional nano-arrays of platinum nanoparticles. nih.gov
Beyond nanoparticle stabilization, functionalized calix d-nb.infoarenes can self-assemble into discrete nano-arrays. Mass spectrometry studies of p-phosphonic acid O-methyl-calix d-nb.infoarene have revealed the formation of nano-arrays consisting of up to 28 calixarene units. These well-defined nanoscale assemblies, built through non-covalent interactions, highlight the potential of calixarenes as programmable building blocks for creating complex nanostructures from the bottom up.
Separation Technologies and Environmental Remediation
Selective Extraction and Removal of Specific Ions (e.g., Cesium-137 from Nuclear Waste)
There is a lack of specific data in the retrieved search results detailing the use of p-Methylcalix ethernet.edu.etarene for the selective extraction of ions like Cesium-137. The body of research on cesium separation from nuclear waste predominantly highlights the efficacy of other calixarene derivatives, most notably calix doi.orgarene-crown-6 ethers, which exhibit high selectivity for cesium ions. hbni.ac.in
Use as Stationary Phases in Chromatographic Separations
While the broader class of calixarenes has been successfully employed as stationary phases in High-Performance Liquid Chromatography (HPLC), specific studies detailing the synthesis and performance of a p-Methylcalix ethernet.edu.etarene-bonded stationary phase are not available in the search results. researchgate.net Research in this area has largely concentrated on p-tert-butylcalix[n]arene-bonded silica gels, which have demonstrated high-resolution capabilities for various compounds. researchgate.net These stationary phases leverage the unique cavity shape of the calixarene to achieve separation. researchgate.netresearchgate.net
Separation of Organic Isomers
The application of p-Methylcalix ethernet.edu.etarene for the chromatographic separation of organic isomers is not specifically described in the available literature. However, related compounds have proven effective in this role. For instance, stationary phases made from p-tert-butylcalix[n]arenes (where n=4, 6, 8) have shown significant resolution power for separating both regio- and stereoisomers. researchgate.net The separation mechanism is attributed to the inclusion capabilities of the calixarene cavity, which can differentiate between the sizes and shapes of closely related isomer molecules.
Future Perspectives and Emerging Trends in P Methylcalix 1 Arene Research
Integration with Nanoscience for Functional Nanodevices
The convergence of calixarene (B151959) chemistry and nanoscience opens up new avenues for creating sophisticated nanodevices. The functionalization of p-methylcalix nih.govarene and its derivatives allows for their attachment to nanoparticle surfaces, creating hybrid materials with tailored properties. For instance, p-sulfonatocalix nih.govarene-functionalized gold nanoparticles have been synthesized, demonstrating potential in drug delivery and bioimaging. nih.gov These nanoparticles, with an average size of around 7.5 nm, can encapsulate anticancer drugs like doxorubicin and release them in response to specific stimuli. nih.gov
The self-assembly capabilities of calix nih.govarenes are also being explored for the creation of nano-arrays. MALDI-TOF mass spectrometry has shown that p-phosphonic acid hexamethoxy-calix nih.govarene can form nano-arrays consisting of up to 28 calixarene units. nih.govnih.gov This ability to form organized nanostructures is crucial for the development of advanced sensors and electronic components. The larger cavity of calix nih.govarenes, compared to their calix synchem.dearene counterparts, makes them particularly suitable for the recognition and encapsulation of larger guest molecules, a feature that is being exploited in the design of molecular machinery and interwoven supramolecular structures like pseudorotaxanes and catenanes.
Exploration of Bio-Inspired p-Methylcalixnih.govarene Systems for Complex Biological Processes
Future research will likely focus on designing p-methylcalix nih.govarene systems that can interact with specific biological targets, such as proteins and enzymes. For example, calix synchem.dearene phosphonic acids have been investigated as inhibitors of various enzymes, including alkaline phosphatases and protein tyrosine phosphatases. bioorganica.com.ua Similar strategies could be applied to p-methylcalix nih.govarene to develop new therapeutic agents. The ability of calixarenes to form vesicles and other aggregates in solution can also be harnessed for drug delivery applications, with stimuli-responsive systems allowing for controlled release of therapeutic agents. nankai.edu.cnnih.gov
Advanced Computational Design and Prediction of Novel p-Methylcalixnih.govarene Receptors
Computational modeling plays an increasingly vital role in the design and prediction of the properties of new supramolecular systems. Density Functional Theory (DFT) and other molecular modeling techniques are being used to understand the host-guest interactions of calixarenes and to design novel receptors with high selectivity for specific guest molecules. nih.govmdpi.com
These computational methods can predict the binding energies and geometries of calixarene-guest complexes, guiding synthetic efforts towards the most promising candidates. dcu.ie For example, DFT calculations have been used to elucidate the electronic transitions within p-chlorocalix synchem.dearene complexes with various drugs, providing insights into their binding interactions. nih.gov Similar computational studies on p-methylcalix nih.govarene could accelerate the discovery of new receptors for applications in sensing, separation, and catalysis. Theoretical calculations have also substantiated experimental findings on the formation of inclusion complexes between substituted calix nih.govarenes and fullerene molecules. researchgate.net
Table 1: Computational Methods in Calixarene Research
| Computational Method | Application in Calixarene Research | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Optimization of molecular structures, calculation of binding energies, elucidation of electronic transitions. | nih.govmdpi.com |
| Molecular Mechanics | Modeling of host-guest complexes, conformational analysis. | dcu.ie |
Development of Multi-Stimuli Responsive Supramolecular Materials
"Smart" materials that can respond to multiple external stimuli are at the forefront of materials science research. Calixarenes and other macrocycles are excellent building blocks for such materials due to their dynamic nature and tunable properties. mdpi.com Researchers have successfully constructed multi-stimuli responsive supramolecular vesicles using a water-soluble pillar nih.govarene that respond to changes in pH, the presence of calcium ions, and temperature. nih.gov These vesicles can encapsulate and release drugs in a controlled manner. nih.gov
The development of p-methylcalix nih.govarene-based materials that respond to a variety of stimuli, including light, temperature, pH, and redox potential, is a promising area of future research. mdpi.comnih.gov Such materials could find applications in targeted drug delivery, adaptive catalysis, and self-healing materials. The integration of different responsive functional groups onto the calix nih.govarene scaffold will be key to achieving multi-stimuli responsiveness. mdpi.com
Table 2: Examples of Stimuli-Responsive Systems Based on Macrocycles
| Macrocycle | Stimuli | Application | Reference |
|---|---|---|---|
| Water-soluble pillar nih.govarene | pH, Ca2+, Temperature | Controllable Drug Release | nih.gov |
| Pillar nankai.edu.cnarene | Zn2+, Temperature, Anions | Smart Gels | rsc.org |
Cross-Disciplinary Research Synergies in p-Methylcalixnih.govarene Chemistry
The future of p-methylcalix nih.govarene research lies in its integration with a wide range of scientific disciplines. Collaborations between supramolecular chemists, materials scientists, biologists, and engineers will be essential to translate the fundamental properties of these molecules into practical applications.
Synergies with polymer chemistry are leading to the development of novel calixarene-based polymers with applications in areas such as ion separation and environmental remediation. In catalysis, the incorporation of phosphine (B1218219) ligands into the calix nih.govarene scaffold is being explored to create catalysts with controlled activity and selectivity. beilstein-journals.org The combination of calixarene chemistry with analytical sciences is also leading to the development of new sensors and separation technologies. The versatile applications of calixarenes and their derivatives are being explored in fields ranging from drug delivery to industrial catalysis and environmental remediation. tandfonline.com
Q & A
Q. What analytical approaches validate the encapsulation efficiency of this compound in drug delivery systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
